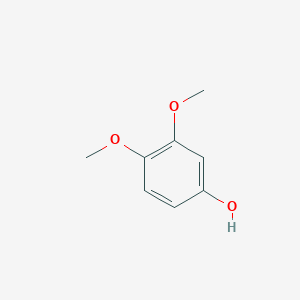

3,4-Dimethoxyphenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFFZOQLHYIRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062112 | |

| Record name | 3,4-Dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2033-89-8 | |

| Record name | 3,4-Dimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2033-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002033898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIMETHOXYPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38B43WCU83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antioxidant Properties and Mechanisms of 3,4-Dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxyphenol, a naturally occurring phenolic compound, has garnered interest for its potential antioxidant properties. This technical guide provides a comprehensive overview of its antioxidant capabilities, delving into the primary mechanisms of action, including direct radical scavenging and modulation of key cellular signaling pathways. While direct quantitative antioxidant data for 3,4-Dimethoxyphenol is not extensively available in publicly accessible literature, this document outlines the standard experimental protocols used to determine such activities and discusses the antioxidant properties of structurally related methoxyphenols. Furthermore, this guide explores the potential involvement of 3,4-Dimethoxyphenol in the Nrf2 and MAPK signaling pathways, which are critical in the cellular response to oxidative stress. Detailed methodologies for key assays and visual representations of experimental workflows and signaling pathways are provided to support further research and drug development efforts.

Introduction

3,4-Dimethoxyphenol, also known as 4-hydroxy-1,2-dimethoxybenzene, is a phenolic compound found in various natural sources.[1] Its structure, featuring a hydroxyl group and two methoxy groups on the benzene ring, suggests potential antioxidant activity. Phenolic compounds are a well-established class of antioxidants that can neutralize free radicals and modulate cellular oxidative stress through various mechanisms. The antioxidant effects of 3,4-Dimethoxyphenol have been described as potent, particularly in isolates from bacterial fermentation broths.[2][3][4] This guide aims to provide a detailed technical overview of the antioxidant properties and underlying mechanisms of 3,4-Dimethoxyphenol for researchers and professionals in drug development.

Antioxidant Properties of 3,4-Dimethoxyphenol: A Review of Available Data

To provide a comparative context, Table 1 summarizes the antioxidant activities of structurally similar phenolic compounds as reported in various studies. This data can serve as a benchmark for future investigations into the antioxidant capacity of 3,4-Dimethoxyphenol.

Table 1: Antioxidant Activity of Structurally Related Phenolic Compounds

| Compound | Assay | IC50/EC50 Value | Reference |

|---|---|---|---|

| Gallic Acid | DPPH | 7.2 - 39.0 µg/mL | [5] |

| Ascorbic Acid | DPPH | ~24.34 µg/mL | [6] |

| Quercetin | DPPH | Not Specified | [7] |

| Catechin | DPPH | Not Specified | [7] |

| Caffeic Acid | DPPH | Not Specified |[7] |

Note: The data presented in this table is for comparative purposes and is not directly representative of 3,4-Dimethoxyphenol.

Mechanisms of Antioxidant Action

The antioxidant effects of phenolic compounds like 3,4-Dimethoxyphenol can be broadly categorized into two main mechanisms: direct radical scavenging and indirect cellular effects through the modulation of signaling pathways.

Direct Radical Scavenging

The primary mechanism of direct antioxidant action for phenolic compounds is the donation of a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is relatively stable due to resonance delocalization, which prevents it from initiating further radical reactions.

The general mechanism can be depicted as follows:

Modulation of Cellular Signaling Pathways

In addition to direct chemical interactions with free radicals, phenolic compounds can exert antioxidant effects by influencing cellular signaling pathways that regulate the endogenous antioxidant defense system. The two key pathways in this context are the Nrf2-ARE and MAPK pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[8] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Many polyphenolic compounds are known to activate the Nrf2 pathway.[8] It is plausible that 3,4-Dimethoxyphenol, as a methoxyphenol, could also act as an Nrf2 activator, thereby enhancing the cell's intrinsic antioxidant capacity.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of cascades that are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis, as well as the response to stress.[9] The major MAPK subfamilies include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Oxidative stress is a known activator of the JNK and p38 MAPK pathways, which can lead to pro-inflammatory and apoptotic responses.

Several polyphenols have been shown to modulate MAPK signaling, often by inhibiting the activation of JNK and p38, thereby protecting cells from oxidative stress-induced damage.[9] The potential of 3,4-Dimethoxyphenol to modulate these pathways represents another indirect mechanism for its antioxidant activity.

References

- 1. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 2. bmbreports.org [bmbreports.org]

- 3. CAS 2785-89-9: 4-Ethylguaiacol | CymitQuimica [cymitquimica.com]

- 4. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Plant-Derived Polyphenols as Nrf2 Activators to Counteract Oxidative Stress and Intestinal Toxicity Induced by Deoxynivalenol in Swine: An Emerging Research Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. foreverest.net [foreverest.net]

Methodological & Application

Synthetic Routes to 3,4-Dimethoxyphenol from Veratraldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dimethoxyphenol from veratraldehyde. 3,4-Dimethoxyphenol is a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.[1][2] Veratraldehyde, a readily available starting material derived from vanillin, serves as a convenient precursor for its synthesis.[3][4] The primary synthetic transformations discussed herein are the Baeyer-Villiger oxidation and the Dakin reaction, both of which offer viable routes to the target compound.[5][6]

Introduction

The conversion of veratraldehyde (3,4-dimethoxybenzaldehyde) to 3,4-dimethoxyphenol involves the oxidation of the aldehyde functional group and subsequent rearrangement to form a phenol. This transformation is of significant interest in organic synthesis due to the utility of the resulting phenol in further chemical modifications, such as etherification, esterification, and electrophilic aromatic substitution.[1] The two principal methods for achieving this conversion are the Baeyer-Villiger oxidation, which typically employs peroxy acids, and the Dakin reaction, which utilizes hydrogen peroxide under basic or acidic conditions.[7][8][9] The choice of synthetic route may depend on factors such as reagent availability, desired yield, and scalability.

Synthetic Pathways

Two primary, well-established synthetic routes for the preparation of 3,4-dimethoxyphenol from veratraldehyde are outlined below.

Caption: Overview of synthetic routes from veratraldehyde.

Route 1: Baeyer-Villiger Oxidation followed by Hydrolysis

The Baeyer-Villiger oxidation involves the oxidation of an aldehyde or ketone to an ester or lactone, respectively, using a peroxyacid.[7][8] In the case of veratraldehyde, the reaction yields 3,4-dimethoxyphenyl formate, which is subsequently hydrolyzed to afford the desired 3,4-dimethoxyphenol.[5]

Caption: Workflow for the Baeyer-Villiger oxidation route.

Route 2: Dakin-type Reaction

The Dakin reaction traditionally involves the oxidation of an ortho- or para-hydroxylated aromatic aldehyde or ketone with hydrogen peroxide in a basic solution to form a phenol.[6][9][10] A modification of this reaction using hydrogen peroxide in the presence of an acid catalyst can also be employed for veratraldehyde, which bears activating methoxy groups.[5] This method offers a more direct conversion to 3,4-dimethoxyphenol.

Caption: Workflow for the Dakin-type reaction route.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two synthetic routes.

| Parameter | Route 1: Baeyer-Villiger Oxidation | Route 2: Dakin-type Reaction |

| Starting Material | Veratraldehyde | Veratraldehyde |

| Key Reagents | Peracetic acid, Potassium hydroxide | Hydrogen peroxide, p-Toluenesulfonic acid |

| Solvent(s) | Glacial acetic acid, Aqueous alcohol, Ether | Methanol, Dichloromethane |

| Reaction Temperature | 40-45 °C (oxidation), Reflux (hydrolysis) | Room Temperature |

| Reaction Time | 10 hours (oxidation), 1 hour (hydrolysis) | Monitored by TLC |

| Yield | 65.2%[5] | 75.3%[5] |

| Product Purity | Crystalline solid after chromatography[5] | Crystalline solid after chromatography[5] |

| Melting Point | 78-80 °C[5] | 78-80 °C[5] |

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethoxyphenol via Baeyer-Villiger Oxidation and Hydrolysis[5]

Materials:

-

Veratraldehyde (5 g, 0.03 mol)

-

Glacial acetic acid (30 ml)

-

Peracetic acid (15 ml)

-

Potassium hydroxide (10 g)

-

Aqueous alcohol (1:4, 100 ml)

-

Dilute sulfuric acid

-

Ether

-

Sodium sulfate

-

Silica gel for column chromatography

-

Benzene (for elution)

Procedure:

Part A: Baeyer-Villiger Oxidation

-

Dissolve veratraldehyde (5 g) in glacial acetic acid (30 ml).

-

To this solution, add peracetic acid (15 ml) dropwise over 30 minutes. The temperature of the reaction mixture will rise; maintain it at 40-45 °C by cooling.

-

Allow the reaction mixture to stand for 10 hours.

-

Concentrate the mixture to approximately 15 ml under reduced pressure.

-

Extract the residue with ether (2 x 20 ml).

-

Distill the ether layer to obtain the crude formate ester of 3,4-dimethoxyphenol.

Part B: Hydrolysis

-

Reflux the obtained formate ester with a solution of potassium hydroxide (10 g) in aqueous alcohol (1:4, 100 ml) for 1 hour.

-

Concentrate the reaction mixture in vacuo almost to dryness.

-

Dissolve the residue in water (20 ml).

-

Acidify the solution with dilute sulfuric acid.

-

Extract the acidic solution with ether.

-

Dry the ether extract over sodium sulfate and distill the ether.

-

Purify the resulting oily residue by column chromatography over silica gel using benzene as the eluent to yield 3,4-dimethoxyphenol as a yellow solid.

-

The product can be recrystallized from benzene to obtain yellow crystalline needles.

Expected Yield: 3 g (65.2%) Melting Point: 78-80 °C

Protocol 2: Synthesis of 3,4-Dimethoxyphenol via Dakin-type Reaction[5]

Materials:

-

Veratraldehyde (1.66 g, 0.01 mol)

-

Hydrogen peroxide (30%, 2.6 ml, 0.023 mol)

-

p-Toluenesulfonic acid (6.88 g, 0.036 mol)

-

Methanol (5 ml)

-

Water (50 ml)

-

Dichloromethane (5 x 50 ml)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Benzene (for elution)

Procedure:

-

Prepare a mixture of veratraldehyde (1.66 g), hydrogen peroxide (30%, 2.6 ml), p-toluenesulfonic acid (6.88 g), and methanol (5 ml).

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with water (50 ml).

-

Extract the aqueous mixture with dichloromethane (5 x 50 ml).

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography over silica gel using benzene as the eluent to obtain 3,4-dimethoxyphenol as a yellow solid.

Expected Yield: 1.16 g (75.3%) Melting Point: 78-80 °C

Concluding Remarks

Both the Baeyer-Villiger oxidation followed by hydrolysis and the Dakin-type reaction are effective methods for the synthesis of 3,4-dimethoxyphenol from veratraldehyde. The Dakin-type reaction offers a higher yield and a more streamlined one-pot procedure.[5] However, the Baeyer-Villiger route is also a classic and reliable method. The choice of method will depend on the specific requirements of the researcher, including considerations of reagent handling, reaction time, and overall process efficiency. The provided protocols offer a solid foundation for the laboratory-scale synthesis of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Veratraldehyde - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Dakin Reaction [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

Protocol for synthesizing 5,6-dimethoxy benzofuranone from 3,4-Dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5,6-dimethoxybenzofuran-2(3H)-one, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the O-alkylation of 3,4-dimethoxyphenol with chloroacetic acid to yield 2-(3,4-dimethoxyphenoxy)acetic acid. This intermediate subsequently undergoes an intramolecular Friedel-Crafts acylation to afford the target compound. This application note includes a comprehensive experimental protocol, tabulated data for expected yields and characterization, and a visual representation of the synthetic pathway.

Introduction

Benzofuranone scaffolds are prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals. Their unique structural and electronic properties make them attractive pharmacophores in drug discovery. Specifically, the 5,6-dimethoxy substitution pattern is a feature of interest in medicinal chemistry for its potential to modulate biological activity. This protocol outlines a reliable and reproducible method for the synthesis of 5,6-dimethoxybenzofuran-2(3H)-one, providing a foundational procedure for researchers engaged in the synthesis of novel benzofuranone-containing molecules.

Synthetic Pathway

The synthesis of 5,6-dimethoxybenzofuran-2(3H)-one from 3,4-dimethoxyphenol proceeds through a two-step sequence as illustrated below. The first step involves the Williamson ether synthesis, where the phenoxide of 3,4-dimethoxyphenol acts as a nucleophile to displace the chloride from chloroacetic acid. The resulting phenoxyacetic acid intermediate is then cyclized via an intramolecular Friedel-Crafts acylation, typically promoted by a strong acid or dehydrating agent, to form the five-membered lactone ring of the benzofuranone.

Figure 1: Synthetic pathway for 5,6-dimethoxybenzofuran-2(3H)-one.

Experimental Protocols

Step 1: Synthesis of 2-(3,4-dimethoxyphenoxy)acetic acid

Materials:

-

3,4-Dimethoxyphenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Beakers

-

Buchner funnel and filter paper

-

pH paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,4-dimethoxyphenol (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents).

-

To this solution, add a solution of chloroacetic acid (1.2 equivalents) in water.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

The resulting precipitate is collected by vacuum filtration and washed with cold deionized water.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to afford 2-(3,4-dimethoxyphenoxy)acetic acid as a white solid.

Step 2: Synthesis of 5,6-dimethoxybenzofuran-2(3H)-one

Materials:

-

2-(3,4-dimethoxyphenoxy)acetic acid

-

Polyphosphoric acid (PPA)

-

Ice-cold water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Beakers

-

Rotary evaporator

-

Column chromatography setup (optional)

Procedure:

-

Place 2-(3,4-dimethoxyphenoxy)acetic acid (1 equivalent) in a round-bottom flask.

-

Add polyphosphoric acid (10-20 equivalents by weight) and heat the mixture to 80-100 °C with stirring for 2-4 hours. The reaction should be monitored by TLC.

-

Upon completion, carefully pour the hot reaction mixture into a beaker containing ice-cold water with vigorous stirring.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5,6-dimethoxybenzofuran-2(3H)-one as a solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | O-Alkylation | NaOH, Chloroacetic acid | Water | Reflux (100) | 4-6 | 80-90 |

| 2 | Cyclization | Polyphosphoric acid | None | 80-100 | 2-4 | 60-75 |

Table 2: Characterization Data for 5,6-dimethoxybenzofuran-2(3H)-one

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 148-152 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.92 (s, 1H), 6.55 (s, 1H), 4.58 (s, 2H), 3.88 (s, 3H), 3.85 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 175.8, 150.2, 148.5, 144.1, 118.9, 105.4, 98.2, 56.5, 56.3, 35.1 |

| IR (KBr, cm⁻¹) | 2925, 1780 (C=O, lactone), 1620, 1500, 1270, 1120 |

| Mass Spec (ESI-MS) m/z | 195.06 [M+H]⁺, 217.04 [M+Na]⁺ |

Experimental Workflow

The overall experimental workflow from starting material to the purified final product is depicted in the following diagram.

Figure 2: Detailed experimental workflow.

Conclusion

The protocol described herein provides a robust and efficient method for the synthesis of 5,6-dimethoxybenzofuran-2(3H)-one. The procedure is suitable for laboratory-scale synthesis and can be adapted for the preparation of analogous compounds. The provided data serves as a benchmark for researchers to confirm the successful synthesis and purity of the target molecule. This foundational protocol should facilitate further research and development in the area of benzofuranone-based medicinal chemistry.

Application Notes and Protocols for the Development of Multi-Target Anti-Alzheimer Compounds from 3,4-Dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of multi-target compounds for Alzheimer's disease (AD), utilizing 3,4-dimethoxyphenol as a key starting material. The rationale behind this approach lies in the multifactorial nature of AD, which necessitates therapeutic agents that can simultaneously modulate multiple pathological pathways.[1][2][3] 3,4-Dimethoxyphenol serves as a versatile scaffold for the synthesis of derivatives with potent biological activities, including cholinesterase inhibition and antioxidant effects, both of which are crucial targets in AD therapy.

Introduction: The Multi-Target Paradigm in Alzheimer's Drug Discovery

Alzheimer's disease is a complex neurodegenerative disorder characterized by multiple pathological factors, including the deposition of amyloid-beta (Aβ) plaques, the formation of neurofibrillary tangles (NFTs), cholinergic dysfunction, and oxidative stress.[1][4][5] The traditional "one-target, one-drug" approach has shown limited efficacy in treating AD. Consequently, the development of multi-target-directed ligands (MTDLs) that can simultaneously engage with multiple targets has emerged as a promising therapeutic strategy.[1][3]

The 3,4-dimethoxyphenol scaffold has been identified as a promising starting point for the design of such MTDLs. Its derivatives have been shown to exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] Furthermore, the phenolic nature of these compounds often imparts antioxidant properties, allowing them to combat the oxidative stress implicated in AD pathogenesis.

Data Presentation: Biological Activities of 3,4-Dimethoxyphenol Derivatives

The following tables summarize the in vitro biological activities of various multi-target compounds derived from 3,4-dimethoxyphenol.

Table 1: Cholinesterase Inhibitory Activity of 3,4-Dimethoxyphenol Derivatives

| Compound ID | Derivative Class | Target Enzyme | IC50 Value | Reference |

| 5b | Benzofuranone | Acetylcholinesterase (AChE) | 52 ± 6.38 nM | [6][7] |

| 3h | Quinazoline | Acetylcholinesterase (AChE) | 6.67 µM | [1][2][8] |

| Cinnamic Acid Derivative | Cinnamic Acid | Acetylcholinesterase (AChE) | 8.6 nM | |

| Compound 7 | Trimethoxycinnamate | Acetylcholinesterase (AChE) | 46.18 µM | [9] |

| Compound 7 | Trimethoxycinnamate | Butyrylcholinesterase (BChE) | 32.46 µM | [9] |

| Compound 6a | Coumarin | Acetylcholinesterase (AChE) | 20 nM | [10] |

| Compound 6a | Coumarin | Butyrylcholinesterase (BChE) | 7.08 µM (Selectivity Index: 354) | [10] |

Table 2: Antioxidant Activity of 3,4-Dimethoxyphenol Derivatives

| Compound ID | Assay | Antioxidant Activity | Reference |

| 3h | ORAC | 5.73 TE | [1][2][8] |

| 3h | Aβ1–42 Aggregation Inhibition | 36.68% | [2][8] |

| Choline Ester of 3,4-dimethoxycinnamic acid | DPPH Radical Scavenging | EC50 = 303 µM | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of multi-target compounds from 3,4-dimethoxyphenol and for the evaluation of their biological activities.

Synthesis of 5,6-Dimethoxybenzofuran-3(2H)-one Derivatives

This protocol describes the synthesis of a key intermediate, 5,6-dimethoxy-benzofuran-3(2H)-one, from 3,4-dimethoxyphenol, which can be further modified to generate a library of potential anti-Alzheimer compounds.[6][7]

Step 1: Synthesis of 2-chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone (2)

-

To a mixture of 3,4-dimethoxyphenol (1) (4.93 g, 32 mmol) and chloroacetonitrile (2.4 g, 32 mmol) in dry ether (150 ml), add anhydrous ZnCl₂ (1.44 g, 10.6 mmol).

-

Cool the mixture to 0°C and bubble HCl gas through the reaction for 2.5 hours.

-

Leave the mixture at room temperature overnight and then cool to 0°C.

-

Filter the precipitated iminium salt and wash it three times with ether.

-

Dissolve the imine in 160 ml of 1 N HCl and reflux for 90 minutes.

-

Cool the mixture to room temperature and extract with ethyl acetate (3 x 100 ml).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the product (2).

Step 2: Synthesis of 5,6-dimethoxy-benzofuran-3(2H)-one (3)

-

Dissolve the crude 2-chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone (2) (1 g) in 20 ml of ethanol.

-

Add sodium acetate trihydrate (700 mg) and reflux the mixture for 10 minutes.

-

Cool the resulting mixture immediately and filter.

-

Evaporate the solvent and recrystallize the residue from ethanol to yield 5,6-dimethoxy-benzofuran-3(2H)-one (3) as white needle crystals.[6]

Step 3: Synthesis of (Z)-5,6-dimethoxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (4)

-

Condense 5,6-dimethoxybenzofuran-3(2H)-one (3) with 4-formyl pyridine in the presence of p-toluenesulfonic acid (PTSA) to yield the title compound.

Step 4: Synthesis of Final Benzofuranone Derivatives with Benzyl Pyridinium Moieties

-

React the product from Step 3 with different benzyl halides to afford the target compounds.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory activity of the synthesized compounds against AChE and BChE.[6][7]

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

-

Add 10 µL of the test compound solution at various concentrations.

-

Add 10 µL of AChE or BChE solution (1 U/mL).

-

Incubate the plate for 10 minutes at 25°C.

-

Add 10 µL of 10 mM DTNB to the reaction mixture.

-

Initiate the reaction by adding 10 µL of 14 mM ATCI (for AChE) or BTCI (for BChE).

-

Shake the plate for 1 minute.

-

Measure the absorbance at 412 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

This assay is used to evaluate the antioxidant capacity of the synthesized compounds.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test compounds dissolved in a suitable solvent

-

Ascorbic acid (positive control)

-

Spectrophotometer

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Prepare various concentrations of the test compounds and the positive control.

-

In a test tube or a 96-well plate, add a specific volume of the test compound solution to an equal volume of the DPPH solution.

-

Prepare a blank containing the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of blank - Absorbance of sample) / Absorbance of blank] x 100

-

Determine the EC50 value (the effective concentration that scavenges 50% of the DPPH radicals).

Visualization of Workflows and Pathways

Synthetic Workflow for Benzofuranone Derivatives

Caption: Synthetic route for multi-target benzofuranone derivatives.

Proposed Neuroprotective Signaling Pathway

Caption: Proposed neuroprotective signaling pathways activated by derivatives.

References

- 1. Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multitarget anti-Alzheimer and chemotherapeutic compounds - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]

- 4. Neuroprotective Natural Products for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors bearing benzyl pyridinium moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of novel dual-active 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin as potent and selective acetylcholinesterase inhibitor and antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Determination of 3,4-Dimethoxyphenol by HPLC and GC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3,4-Dimethoxyphenol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for quality control, impurity profiling, and pharmacokinetic studies in the pharmaceutical and related industries.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the separation and quantification of phenolic compounds like 3,4-Dimethoxyphenol. The following provides a comprehensive guide for its analysis.

Quantitative Data Summary

| Parameter | Typical Value Range |

| Retention Time (RT) | 2 - 15 min |

| Limit of Detection (LOD) | 0.006 - 14.4 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.02 - 43.6 µg/mL[1] |

| Linearity (r²) | > 0.999[2] |

| Accuracy (% Recovery) | 97.31% - 104.66%[2] |

| Precision (% RSD) | < 5%[2] |

Experimental Protocol: HPLC Analysis of 3,4-Dimethoxyphenol

This protocol is based on established methods for analyzing phenolic compounds and can be adapted and validated for the specific analysis of 3,4-Dimethoxyphenol.

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of 3,4-Dimethoxyphenol (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for the calibration curve.

-

Sample from Plant Material:

-

Homogenize the dried and powdered plant material.

-

Extract the sample with a suitable solvent such as methanol, ethanol, or a mixture of methanol/water. Sonication or vortexing can enhance extraction efficiency.

-

Centrifuge the extract to pellet solid particles.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.

-

-

Sample in Aqueous Matrix (e.g., biological fluids, water):

-

Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent like ethyl acetate or diethyl ether.

-

Alternatively, use solid-phase extraction (SPE) with a C18 cartridge to concentrate the analyte and remove interfering substances.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

2. HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for phenolic compounds.[3] A Newcrom R1 column is also a suitable alternative.[4]

-

Mobile Phase: A gradient elution is often employed for complex samples.

-

Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid). Formic acid is preferred for MS compatibility.[4]

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Program (Example):

-

0-5 min: 10% B

-

5-20 min: Gradient to 50% B

-

20-25 min: Gradient to 90% B

-

25-30 min: Hold at 90% B

-

30-35 min: Return to 10% B

-

35-40 min: Equilibration at 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10-20 µL

-

Detection: UV detection at the maximum absorbance wavelength of 3,4-Dimethoxyphenol (approximately 280 nm). A DAD can be used to obtain the full UV spectrum for peak purity assessment.

3. Method Validation

The analytical method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ.

Workflow Diagram: HPLC Analysis

Caption: Workflow for the HPLC analysis of 3,4-Dimethoxyphenol.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, making it an excellent technique for the identification and quantification of 3,4-Dimethoxyphenol, especially at trace levels. Due to the polar nature of the hydroxyl group, derivatization is typically required to improve the volatility and thermal stability of the analyte.

Quantitative Data Summary

| Parameter | Typical Value Range |

| Retention Time (RT) | Dependent on column and temperature program |

| Limit of Detection (LOD) | 0.002 µg/mL[5] |

| Limit of Quantification (LOQ) | 0.07 - 0.45 ng/m³ (air sample)[5] |

| Linearity (r²) | > 0.99 |

| Accuracy (% Recovery) | 63 - 100%[5] |

| Precision (% RSD) | 2 - 6%[5] |

Mass Spectrometry Data: The electron ionization (EI) mass spectrum of underivatized 3,4-Dimethoxyphenol shows a molecular ion peak at m/z 154.

Experimental Protocol: GC-MS Analysis of 3,4-Dimethoxyphenol

This protocol outlines a general procedure for the analysis of 3,4-Dimethoxyphenol by GC-MS, including a common derivatization step.

1. Sample Preparation and Derivatization

-

Standard Solution: Prepare a stock solution of 3,4-Dimethoxyphenol (e.g., 1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.

-

Sample Extraction: Follow a similar extraction procedure as described for the HPLC method (LLE or SPE). The final extract should be in a volatile organic solvent.

-

Silylation (Derivatization):

-

Evaporate a known volume of the extract or standard solution to dryness under a gentle stream of nitrogen.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.[6]

-

Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[6]

-

Cool the sample to room temperature before injection.

-

2. GC-MS Instrumentation and Conditions

-

GC-MS System: A standard GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

-

Column: A non-polar or medium-polarity capillary column is suitable, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector:

-

Mode: Splitless

-

Temperature: 250 °C

-

-

Oven Temperature Program (Example):

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Full Scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For the trimethylsilyl (TMS) derivative of 3,4-Dimethoxyphenol, characteristic ions would be selected for SIM mode to enhance sensitivity and selectivity.

-

3. Method Validation

The GC-MS method should be validated for parameters including specificity, linearity, range, accuracy, precision, LOD, and LOQ, following relevant regulatory guidelines.

Workflow Diagram: GC-MS Analysis

Caption: Workflow for the GC-MS analysis of 3,4-Dimethoxyphenol.

Logical Relationship: Method Selection

The choice between HPLC and GC-MS for the analysis of 3,4-Dimethoxyphenol depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation.

Caption: Decision factors for selecting between HPLC and GC-MS.

References

- 1. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]

- 2. Simultaneous Determination of 14 Phenolic Compounds in Grape Canes by HPLC-DAD-UV Using Wavelength Switching Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of 3,4-Dimethoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Enzymatic Modification of 2,6-Dimethoxyphenol to Enhance Antioxidant Capacity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyphenol (2,6-DMP) is a phenolic compound that can be enzymatically modified to yield products with significantly enhanced antioxidant properties. This document provides detailed protocols for the laccase-catalyzed dimerization of 2,6-DMP and the subsequent evaluation of the antioxidant capacity of the resulting product, 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol. The dimer has been shown to possess approximately double the antioxidant activity of the monomeric 2,6-DMP, making it a promising candidate for applications in pharmaceuticals and as a bioactive compound.[1][2][3]

The enzymatic modification offers a green and efficient route to synthesize a more potent antioxidant from a readily available precursor. Laccases, a class of multi-copper oxidoreductases, catalyze the oxidation of phenolic substrates, leading to the formation of phenoxy radicals which subsequently couple to form dimers or polymers.[3][4] In the case of 2,6-DMP, this process predominantly yields a symmetrical C-C linked dimer.[1][2][3]

Data Presentation

The enzymatic modification of 2,6-dimethoxyphenol results in a significant increase in its antioxidant capacity. The following table summarizes the quantitative enhancement of antioxidant activity of the dimer (3,3',5,5'-tetramethoxy biphenyl-4,4'-diol) compared to the 2,6-DMP substrate.

| Antioxidant Assay | Substrate (2,6-Dimethoxyphenol) | Dimer Product | Percentage Increase in Activity | Reference |

| DPPH Radical Scavenging Activity | Baseline | ~1.93 x Baseline | 93.25% | [3] |

| Ferric Reducing Antioxidant Power (FRAP) | Baseline | ~2.19 x Baseline | 119.32% | [3] |

| Trolox Equivalent Antioxidant Capacity (TEAC/ABTS) | Baseline | ~1.53 x Baseline | 53.15% | [3] |

Experimental Protocols

Protocol 1: Laccase-Catalyzed Dimerization of 2,6-Dimethoxyphenol

This protocol describes the enzymatic synthesis of 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol from 2,6-DMP using laccase. The reaction can be performed in either a monophasic or biphasic system.

Materials:

-

2,6-Dimethoxyphenol (2,6-DMP)

-

Laccase from Trametes pubescens or other suitable source

-

Acetone

-

Ethyl acetate

-

Sodium acetate buffer (e.g., 0.1 M, pH 5.0)

-

Deionized water

-

Reaction vessel (e.g., glass flask)

-

Magnetic stirrer

-

HPLC system for product analysis (optional)

Procedure:

A. Monophasic System:

-

Prepare a solution of 2,6-DMP in a mixture of sodium acetate buffer and acetone. A typical ratio is 70:30 (v/v) buffer to acetone. The final concentration of 2,6-DMP can be in the range of 1-10 mM.

-

Equilibrate the solution to the optimal temperature for the laccase (typically 25-40 °C).

-

Initiate the reaction by adding laccase to the solution. The enzyme concentration will depend on its activity (e.g., 10-100 U/mL).

-

Stir the reaction mixture at a constant speed.

-

Monitor the reaction progress over time (e.g., 1-24 hours) by taking aliquots and analyzing for the disappearance of the substrate and the formation of the dimer using HPLC.

-

Upon completion, the product can be extracted using a suitable organic solvent like ethyl acetate.

B. Biphasic System:

-

Prepare an aqueous solution of 2,6-DMP in sodium acetate buffer.

-

Add an immiscible organic solvent, such as ethyl acetate, to the aqueous solution. The ratio of aqueous to organic phase can be varied, with higher concentrations of ethyl acetate (50-90%) favoring dimer formation.[1][2]

-

Add laccase to the aqueous phase.

-

Stir the biphasic mixture vigorously to ensure adequate mixing and interfacial reaction.

-

Monitor the reaction as described for the monophasic system. The dimer will preferentially partition into the organic phase.

-

After the reaction, separate the organic phase containing the dimer.

Protocol 2: Determination of Antioxidant Capacity

The following are standard protocols to assess the antioxidant capacity of the synthesized dimer in comparison to the 2,6-DMP substrate.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the 2,6-DMP monomer and the synthesized dimer in methanol.

-

In a microplate or cuvette, mix a defined volume of the sample (or standard antioxidant like Trolox) with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

The results can be expressed as IC50 values (the concentration of the sample required to scavenge 50% of the DPPH radicals).

B. FRAP (Ferric Reducing Antioxidant Power) Assay:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl3·6H2O solution (20 mM) in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37 °C before use.

-

Add a small volume of the sample (dissolved in a suitable solvent) to the FRAP reagent.

-

Incubate the mixture at 37 °C for a defined period (e.g., 4-30 minutes).

-

Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

A standard curve is prepared using a known antioxidant, such as FeSO4 or Trolox.

-

The antioxidant capacity is expressed as equivalents of the standard (e.g., µM Fe(II)/mg of sample).

C. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Add a specific volume of the sample (or Trolox standard) to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

Caption: Experimental workflow for the synthesis and antioxidant evaluation of the 2,6-DMP dimer.

Caption: Laccase-catalyzed oxidative dimerization of 2,6-dimethoxyphenol.

References

- 1. Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity [repository.up.ac.za]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Formulation of Skin-Whitening Cosmetics: A Critical Review of 3,4-Dimethoxyphenol

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the formulation and evaluation of skin-whitening cosmetics, with a specific focus on the phenolic compound 3,4-Dimethoxyphenol. It aims to deliver comprehensive application notes and experimental protocols. However, a thorough review of the current scientific literature reveals a significant lack of empirical evidence to support the use of 3,4-Dimethoxyphenol as a skin-whitening agent. In contrast, a closely related compound has been shown to enhance melanin production.

Therefore, this document will first address the state of research on 3,4-Dimethoxyphenol and then provide generalized protocols for the formulation and testing of cosmetic products containing phenolic compounds for skin-whitening purposes, with the strong advisory that efficacy and safety would need to be rigorously established for 3,4-Dimethoxyphenol specifically.

Scientific Scrutiny of 3,4-Dimethoxyphenol as a Skin-Whitening Agent

Initial searches on commercial platforms may suggest that 3,4-Dimethoxyphenol possesses tyrosinase-inhibiting and skin-whitening properties.[1][2][3] However, a deep dive into peer-reviewed scientific literature does not substantiate these claims with quantitative data or mechanistic studies.

A significant point of caution arises from research on a structurally similar compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB). Studies on DMPB have demonstrated that it increases melanogenesis in both B16F10 melanoma cells and human primary melanocytes.[4] This compound was found to enhance the activation of ERK and p38, leading to an increase in tyrosinase levels.[4] Furthermore, DMPB induced hyperpigmentation in in vivo studies with brown guinea pigs.[4]

Given that a minor structural difference can lead to a complete reversal of the expected biological effect, it is crucial to approach the use of 3,4-Dimethoxyphenol in skin-whitening formulations with a high degree of skepticism until robust, direct scientific evidence of its efficacy and mechanism of action becomes available.

General Protocol for Formulating a Skin-Whitening Cream with a Phenolic Compound

The following is a generalized protocol for creating a stable oil-in-water (O/W) cream, which is a common vehicle for topical skin-whitening agents. The stability and efficacy of this formulation would need to be specifically tested with the inclusion of 3,4-Dimethoxyphenol.

Table 1: Example Formulation of an Oil-in-Water (O/W) Cream Base

| Phase | Ingredient (INCI Name) | Function | Percentage (% w/w) |

| A (Water Phase) | Deionized Water | Solvent | q.s. to 100 |

| Glycerin | Humectant | 3.00 - 5.00 | |

| Xanthan Gum | Thickener/Stabilizer | 0.20 - 0.50 | |

| Disodium EDTA | Chelating Agent | 0.10 | |

| B (Oil Phase) | Cetearyl Alcohol | Emulsifier, Thickener | 3.00 - 5.00 |

| Glyceryl Stearate | Emulsifier | 2.00 - 4.00 | |

| Caprylic/Capric Triglyceride | Emollient | 5.00 - 10.00 | |

| Dimethicone | Occlusive, Emollient | 1.00 - 3.00 | |

| C (Active Phase) | Phenolic Compound (e.g., 3,4-Dimethoxyphenol) | Active Ingredient | 0.10 - 2.00 (to be determined) |

| Propylene Glycol | Solvent for Active | 2.00 - 5.00 | |

| D (Preservative Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 0.50 - 1.00 |

| E (pH Adjustment) | Citric Acid or Sodium Hydroxide | pH Adjuster | As needed |

Experimental Protocol for Formulation:

-

Preparation of Water Phase (A): In a suitable vessel, combine deionized water, glycerin, and disodium EDTA. Heat to 75-80°C. Slowly disperse the xanthan gum under constant agitation until fully hydrated and the phase is uniform.

-

Preparation of Oil Phase (B): In a separate vessel, combine all ingredients of the oil phase. Heat to 75-80°C and mix until all components are melted and the phase is uniform.

-

Emulsification: Slowly add the oil phase (B) to the water phase (A) under high-speed homogenization. Maintain the temperature at 75-80°C and homogenize for 10-15 minutes to form a stable emulsion.

-

Cooling: Begin cooling the emulsion under moderate agitation.

-

Preparation of Active Phase (C): In a separate vessel, dissolve the phenolic compound in propylene glycol. This may require gentle warming.

-

Addition of Active and Preservative Phases: When the emulsion has cooled to below 40°C, add the active phase (C) and the preservative phase (D). Mix until uniform.

-

pH Adjustment: Check the pH of the final formulation and adjust to the desired range (typically 5.5 - 6.5 for skin compatibility) using citric acid or sodium hydroxide solution.

-

Final Mixing and Storage: Mix gently until the cream is smooth and homogenous. Store in airtight containers protected from light.

Experimental Protocols for Efficacy and Safety Testing

In Vitro Efficacy: Tyrosinase Inhibition Assay

This assay is a primary screening tool to assess the potential of a compound to inhibit the key enzyme in melanogenesis.

Table 2: Materials and Reagents for Tyrosinase Inhibition Assay

| Reagent/Material | Specification |

| Mushroom Tyrosinase | ≥1000 units/mg |

| L-DOPA (L-3,4-dihydroxyphenylalanine) | Substrate |

| 3,4-Dimethoxyphenol | Test Compound |

| Kojic Acid | Positive Control |

| Phosphate Buffer | 50 mM, pH 6.8 |

| 96-well Microplate | Flat-bottom, clear |

| Microplate Reader | Capable of reading absorbance at 475 nm |

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of 3,4-Dimethoxyphenol and kojic acid in a suitable solvent (e.g., DMSO, ensuring final concentration does not inhibit the enzyme).

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of the test compound/control solution to each well.

-

Add 140 µL of phosphate buffer.

-

Add 20 µL of the tyrosinase solution and incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution.

-

Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of dopachrome formation (change in absorbance over time).

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

-

Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity).

-

Diagram 1: Workflow for Tyrosinase Inhibition Assay

Caption: Workflow of the in vitro mushroom tyrosinase inhibition assay.

In Vitro Safety: Cytotoxicity Assay on Melanocytes

This assay is crucial to determine the concentration range at which the active ingredient is not harmful to the target cells.

Table 3: Materials and Reagents for MTT Cytotoxicity Assay

| Reagent/Material | Specification |

| Human Epidermal Melanocytes (HEM) | Primary or immortalized cell line |

| Melanocyte Growth Medium | Commercially available, supplemented |

| 3,4-Dimethoxyphenol | Test Compound |

| Triton X-100 (1%) | Positive Control (for cell death) |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | 5 mg/mL in PBS |

| DMSO | To dissolve formazan crystals |

| 96-well Cell Culture Plate | Sterile, tissue-culture treated |

| Incubator | 37°C, 5% CO2 |

| Microplate Reader | Capable of reading absorbance at 570 nm |

Experimental Protocol:

-

Cell Seeding: Seed HEM cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of 3,4-Dimethoxyphenol. Include untreated controls and a positive control (Triton X-100).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Determine the non-toxic concentration range for subsequent efficacy studies.

-

Diagram 2: Workflow for MTT Cytotoxicity Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Ex Vivo Efficacy: Melanin Content in Human Skin Explants

This model provides a more physiologically relevant system to test the depigmenting effect of a final formulation.

Table 4: Materials and Equipment for Ex Vivo Skin Explant Study

| Material/Equipment | Specification |

| Human Skin Explants | Obtained from cosmetic surgery (e.g., abdominoplasty), maintained in culture |

| Culture Medium | Specific for skin explants |

| Test Formulation | Cream containing 3,4-Dimethoxyphenol |

| Placebo Formulation | Cream base without the active ingredient |

| Fontana-Masson Stain | For melanin visualization |

| Image Analysis Software | For quantifying melanin |

Experimental Protocol:

-

Explant Preparation and Culture:

-

Obtain fresh human skin and prepare explants of a standardized size.

-

Place explants in a culture system (e.g., on inserts at the air-liquid interface).

-

-

Topical Application:

-

Topically apply a standardized amount of the test formulation and the placebo formulation to the epidermal surface of the skin explants.

-

Repeat the application daily for a period of 7-14 days.

-

-

Sample Collection and Processing:

-

At the end of the treatment period, harvest the skin explants.

-

Fix the tissue in formalin and embed in paraffin.

-

Section the tissue for histological analysis.

-

-

Melanin Staining and Quantification:

-

Stain the sections with Fontana-Masson stain, which specifically stains melanin black.

-

Capture images of the stained sections under a microscope.

-

Use image analysis software to quantify the melanin area in the epidermis.

-

-

Data Analysis:

-

Compare the melanin content in the explants treated with the active formulation to those treated with the placebo.

-

A statistically significant reduction in melanin indicates a skin-whitening effect.

-

Proposed Signaling Pathway for Investigation

Should 3,4-Dimethoxyphenol be found to have a genuine inhibitory effect on melanogenesis, the following signaling pathway, which is a common target for depigmenting agents, should be investigated. The primary mechanism would likely involve the downregulation of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression.

Diagram 3: Hypothetical Inhibitory Signaling Pathway

Caption: Hypothetical pathway for melanogenesis inhibition by 3,4-Dimethoxyphenol.

Conclusion

While the concept of using 3,4-Dimethoxyphenol as a skin-whitening agent exists in non-academic sources, the current body of scientific literature does not support this application. In fact, evidence from a closely related compound suggests it may have the opposite effect. Therefore, it is imperative for researchers and formulators to conduct rigorous foundational research, starting with basic in vitro assays as outlined in this document, to determine the true biological activity of 3,4-Dimethoxyphenol on melanogenesis before proceeding with any product development. The protocols provided herein offer a standardized framework for such an investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol Enhances Melanogenesis through Increasing Upstream Stimulating Factor-1-Mediated Tyrosinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Addressing solubility challenges of 3,4-Dimethoxyphenol in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to understanding and overcoming the solubility challenges of 3,4-Dimethoxyphenol. Below you will find detailed solubility data, experimental protocols for solubility determination, and a troubleshooting guide to address common issues encountered during laboratory work.

Solubility Profile of 3,4-Dimethoxyphenol

The solubility of 3,4-Dimethoxyphenol is a critical factor in its handling and application in various experimental settings. A summary of its solubility in common laboratory solvents is presented below.

| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |

| Water | ~2.84 g/100 mL[1] | Soluble[2] | 25[1] |

| Methanol | Data not available | Slightly Soluble[2] | Not specified |

| Chloroform | Data not available | Slightly Soluble[2] | Not specified |

| Ethanol | Data not available | More soluble than in water[3] | Not specified |

| Acetone | Data not available | More soluble than in water[3] | Not specified |

| Dimethyl Sulfoxide (DMSO) | ≥ 2.5 mg/mL (in co-solvent mixtures) | Soluble | Not specified |

Note: The solubility of 3,4-Dimethoxyphenol in aqueous solutions is influenced by both temperature and pH. An increase in temperature generally leads to higher solubility[3]. As a phenolic compound, its solubility in water is also enhanced in more alkaline environments[3].

Experimental Protocols

Accurate determination of solubility is fundamental for the successful design of experiments. Below are detailed methodologies for assessing the solubility of 3,4-Dimethoxyphenol.

Protocol 1: Equilibrium Solubility Determination

This method is used to determine the saturation solubility of a compound in a specific solvent at a given temperature.

Materials:

-

3,4-Dimethoxyphenol

-

Selected solvent(s)

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of 3,4-Dimethoxyphenol to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 3,4-Dimethoxyphenol in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original solubility by taking into account the dilution factor.

Protocol 2: pH-Dependent Aqueous Solubility

This protocol determines the solubility of 3,4-Dimethoxyphenol in aqueous solutions at different pH values.

Materials:

-

3,4-Dimethoxyphenol

-

Aqueous buffers of various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

-

All other materials listed in Protocol 1

Procedure:

-

Follow steps 1-8 of the Equilibrium Solubility Determination protocol.

-

Instead of a single solvent, use a series of aqueous buffers with different pH values.

-

Plot the determined solubility as a function of pH to generate a pH-solubility profile.

Troubleshooting Guide & FAQs

This section addresses common challenges and questions related to the solubility of 3,4-Dimethoxyphenol in a question-and-answer format.

Q1: I am having difficulty dissolving 3,4-Dimethoxyphenol in water at room temperature. What can I do?

A1: The aqueous solubility of 3,4-Dimethoxyphenol is limited at room temperature. To enhance dissolution, you can try the following:

-

Heating: Gently warm the solution. The solubility of 3,4-Dimethoxyphenol in water increases with temperature[3].

-

Sonication: Use an ultrasonic bath to provide energy to break down the solute particles and facilitate dissolution.

-

pH Adjustment: Increase the pH of the aqueous solution. As a phenol, 3,4-Dimethoxyphenol is weakly acidic and will deprotonate in alkaline conditions to form a more soluble phenoxide salt[3]. Adding a small amount of a base like sodium hydroxide can significantly improve solubility.

Q2: My 3,4-Dimethoxyphenol precipitated out of an aqueous solution. What could be the cause?

A2: Precipitation from an aqueous solution can occur due to a few reasons:

-

Change in pH: If you initially dissolved the compound in an alkaline solution and then lowered the pH (e.g., by adding an acid), the more soluble phenoxide will be protonated back to the less soluble phenol, causing it to precipitate.

-

Temperature Change: If you dissolved the compound at an elevated temperature and then allowed the solution to cool, it may have become supersaturated, leading to precipitation.

-

Solvent Evaporation: If the solvent evaporated over time, the concentration of the solute would increase, potentially exceeding its solubility limit.

Q3: I need to prepare a stock solution of 3,4-Dimethoxyphenol for my experiments. What is the best solvent to use?

A3: For preparing a concentrated stock solution, it is best to use a good organic solvent in which 3,4-Dimethoxyphenol is highly soluble. Based on qualitative data, ethanol, acetone, and DMSO are good choices[3]. For biological experiments, DMSO is a common choice, but be mindful of its potential effects on the cells or assay system. It is recommended to prepare a high-concentration stock in a suitable organic solvent and then dilute it into the aqueous experimental medium, ensuring the final concentration of the organic solvent is low enough not to interfere with the experiment.

Q4: Can I use a co-solvent system to improve the aqueous solubility of 3,4-Dimethoxyphenol?

A4: Yes, using a co-solvent system is a common strategy. A mixture of water and a water-miscible organic solvent like ethanol or propylene glycol can significantly increase the solubility. The organic co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the dissolution of organic molecules.

Visualizing Troubleshooting and Methodologies

To further clarify the experimental and troubleshooting workflows, the following diagrams have been generated.

Caption: A logical workflow for troubleshooting solubility issues.

Caption: Experimental workflow for solubility determination.

References

Identification and minimization of byproducts in 3,4-Dimethoxyphenol reactions

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 3,4-dimethoxyphenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 3,4-dimethoxyphenol, primarily from 3,4-dimethoxybenzaldehyde (veratraldehyde), and its subsequent use in other reactions.

Issue 1: Low Yield of 3,4-Dimethoxyphenol in Baeyer-Villiger Oxidation

| Potential Cause | Recommended Solution |

| Incomplete Reaction | - Increase reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC).- Increase the equivalents of the peroxy acid (e.g., m-CPBA, peracetic acid).- Use a more reactive peroxy acid, such as trifluoroperacetic acid (TFPAA)[1][2]. |

| Suboptimal Temperature | - For m-CPBA, reactions are often run at room temperature. If the reaction is sluggish, gentle heating may be applied, but this can also increase byproduct formation.- Low-temperature reactions may require longer reaction times[3]. |

| Incorrect Migratory Aptitude | - In the Baeyer-Villiger oxidation of aldehydes, the hydrogen atom has a high migratory aptitude, leading to the formation of a carboxylic acid as a potential byproduct if the aryl group migration is not favored[4]. Ensure the chosen conditions favor aryl migration. |

| Acid-Catalyzed Decomposition | - The use of strong acids can lead to decomposition of the starting material or product. Consider using a milder acid or a buffered system. |

| Impure Starting Material | - Ensure the 3,4-dimethoxybenzaldehyde is of high purity. Impurities can interfere with the reaction. |

Issue 2: Formation of Byproducts in the Dakin Reaction

The Dakin reaction converts ortho- or para-hydroxy-substituted aryl aldehydes or ketones to phenols and carboxylates using hydrogen peroxide in a basic solution[5][6].

| Potential Byproduct | Formation Pathway | Minimization Strategy |

| Unreacted Starting Material | Incomplete reaction. | - Ensure sufficient equivalents of hydrogen peroxide and base are used.- Optimize reaction time and temperature. Conventional methods may require elevated temperatures, but greener alternatives at room temperature exist[7][8]. |

| Over-oxidation Products | The resulting hydroquinone (1,4-benzenediol) is susceptible to further oxidation. | - Use a stoichiometric amount of the oxidizing agent.- Keep reaction times to the minimum required for complete conversion of the starting material. |

| Products from Side Reactions | The highly reactive hydroquinone can undergo side reactions. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.- Work up the reaction promptly upon completion. |

| Benzoic Acid Derivative | Incomplete hydrolysis of the intermediate aryl formate. | - Ensure the basic conditions are sufficient for complete hydrolysis of the formate ester intermediate[8]. |

Issue 3: Difficulty in Product Purification

| Problem | Recommended Solution |

| Co-elution of Byproducts during Chromatography | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider using a different stationary phase for chromatography. |

| Product is an Oil and Difficult to Crystallize | - Attempt crystallization from a different solvent or a mixture of solvents.- If crystallization is unsuccessful, purification by column chromatography is the primary alternative[9][10]. |

| Product Contaminated with Starting Material | - Improve the efficiency of the reaction to drive it to completion.- Utilize a purification method that effectively separates the product from the starting material, such as recrystallization or chromatography. |

| Product Discoloration (Pink/Brown) | - Phenols are prone to oxidation. Store the purified product under an inert atmosphere and protect it from light.- Traces of metal impurities can sometimes cause discoloration. Ensure all glassware is thoroughly cleaned. |

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3,4-dimethoxyphenol?

A1: The most common laboratory syntheses start from 3,4-dimethoxybenzaldehyde (veratraldehyde) and utilize either the Baeyer-Villiger oxidation or the Dakin reaction[1][5].